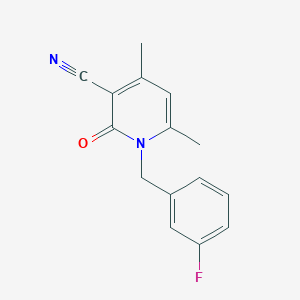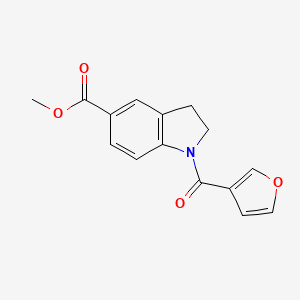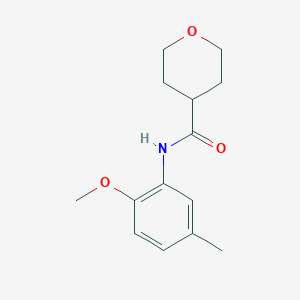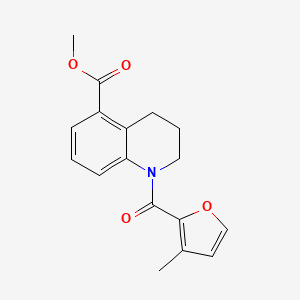
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide, also known as DMTS, is a chemical compound that has been widely used in scientific research. It is a member of the sulfonamide family, which is known for its diverse biological activities. DMTS has been found to have a variety of applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide is not fully understood, but it is thought to involve the inhibition of MMP activity. MMPs are zinc-dependent enzymes that play a role in the degradation of extracellular matrix proteins, which are important for tissue remodeling and repair. By inhibiting MMP activity, N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide may prevent the breakdown of extracellular matrix proteins and promote tissue repair.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide inhibits MMP activity in a dose-dependent manner. In addition, N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide has anti-inflammatory effects and can reduce the severity of arthritis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide in lab experiments is that it is a well-characterized compound with known chemical and physical properties. In addition, N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide is relatively easy to synthesize and is commercially available. However, one limitation of using N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide. One area of interest is the development of N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide-based drugs for the treatment of diseases such as cancer and arthritis. Another area of interest is the elucidation of the mechanism of action of N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide, which could lead to the development of more potent and selective MMP inhibitors. Finally, further studies are needed to investigate the safety and toxicity of N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide, particularly in the context of long-term use.
Métodos De Síntesis
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide can be synthesized by reacting 2-amino-4,6-dimethylpyridine with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide as a white crystalline solid with a melting point of 199-201°C.
Aplicaciones Científicas De Investigación
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide has been studied extensively for its potential use as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. In particular, N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. MMPs have been implicated in a number of diseases, including cancer, arthritis, and cardiovascular disease. By inhibiting MMP activity, N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide may have therapeutic potential in these conditions.
Propiedades
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-8-6-9(2)12-10(7-8)13-17(14,15)11-4-3-5-16-11/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJZRGFTOBMTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NS(=O)(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)

![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)

![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)



![N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)


![6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7539490.png)